Sequence Length and Precursor Architecture: PYLa (24 aa) vs. PGLa (21 aa)
The defining structural characteristic of peptide tyrosine leucine amide (PYLa) is its full-length 24-amino acid sequence, beginning with glycine and ending with leucine amide, from which the mature antimicrobial peptide PGLa (PYLa-(4–24), 21 amino acids) is derived by tryptic-like cleavage after Arg³ . PYLa possesses an N-terminal Gly-Met-Ala-Arg extension that is absent in PGLa, conferring a distinct monoisotopic mass, a higher number of ionizable groups, and unique HPLC retention properties . In the original solid-phase synthesis and characterization study, synthetic PYLa elutes as a single homogeneous peak with a retention time distinct from both forms of natural PGLa, which themselves resolve into two peaks under identical reversed-phase conditions . This means any research group requiring the intact precursor—for antibody generation, processing enzyme assays, or precursor-product fate mapping—must procure authentic PYLa; PGLa or truncated analogs cannot recapitulate the N-terminal epitope or the single Arg processing site.
| Evidence Dimension | Number of amino acid residues |
|---|---|
| Target Compound Data | 24 amino acids (PYLa); sequence: GMASKAGAIAGKIAKVALKAL...-Leu-NH₂ |
| Comparator Or Baseline | PGLa: 21 amino acids (PYLa-(4–24)); lacks N-terminal Gly-Met-Ala |
| Quantified Difference | Δ = 3 amino acids; presence of a single internal arginine processing site unique to PYLa |
| Conditions | Sequence determined from cloned Xenopus laevis skin cDNA ; verified by solid-phase peptide synthesis and co-elution with natural peptide |
Why This Matters
PYLa is the only commercially relevant form for studying precursor processing, generating N-terminal-specific antibodies, or establishing quantitative mass spectrometry assays for the intact propeptide.
- [1] Hoffmann W, Richter K, Kreil G. A novel peptide designated PYLa and its precursor as predicted from cloned mRNA of Xenopus laevis skin. EMBO J. 1983;2(5):711-714. doi:10.1002/j.1460-2075.1983.tb01489.x View Source
- [2] Andreu D, Aschauer H, Kreil G, Merrifield RB. Solid-phase synthesis of PYLa and isolation of its natural counterpart, PGLa [PYLa-(4-24)] from skin secretion of Xenopus laevis. Eur J Biochem. 1985;149(3):531-535. doi:10.1111/j.1432-1033.1985.tb08957.x View Source
